N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide
Description
N-Benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a substituted indazole derivative characterized by a methoxy group at position 3, a methyl group at position 2, and a benzyl carboxamide moiety at position 6 of the indazole core. This compound is of interest in medicinal chemistry due to the indazole scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and anticancer agents .
Properties
CAS No. |
919107-42-9 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-benzyl-3-methoxy-2-methylindazole-6-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-20-17(22-2)14-9-8-13(10-15(14)19-20)16(21)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,21) |
InChI Key |
XSQJBUMSBBLQJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of o-aminobenzyl ketones with hydrazine derivatives under acidic conditions . The reaction conditions often include the use of catalysts such as copper acetate or palladium, and solvents like dimethyl sulfoxide (DMSO) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol or methanol as solvents.
Substitution: Sodium hydride, lithium diisopropylamide (LDA), aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups .
Scientific Research Applications
N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide has a wide range of scientific research applications:
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation and pain . Additionally, it may interfere with cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key Observations :
- Substituent Effects: The methyl group at position 2 in the target compound balances steric hindrance and metabolic stability.
- Carboxamide Modifications: The benzyl group in the target compound contrasts with the furanylmethyl group in .
- Functional Group Diversity : The carboxylic acid derivative lacks the carboxamide but offers ionizable groups, suggesting divergent applications (e.g., metal chelation or prodrug design).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
